molecular formula C18H18ClFN6O2S B2584619 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-((4-fluorophenyl)sulfonyl)piperazine CAS No. 1049482-55-4

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-((4-fluorophenyl)sulfonyl)piperazine

Cat. No. B2584619
CAS RN: 1049482-55-4
M. Wt: 436.89
InChI Key: MBYGTRNSLCVWGA-UHFFFAOYSA-N
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Description

This compound is a piperazine derivative, which is a class of organic compounds containing a piperazine ring, a six-membered ring with two nitrogen atoms and four carbon atoms . Piperazine derivatives have been widely studied for their biological activities, including anti-allergic activities .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, piperazine derivatives are typically synthesized by reacting the appropriate aromatic amines with a dichloroalkane .

Scientific Research Applications

Synthesis and Biological Activity

  • Compounds incorporating piperazine units and various substituents, including chlorophenyl and fluorophenyl groups, have been synthesized and tested for biological activities. For example, derivatives containing piperazine linked to aryl sulphonamide or imidazoline units have been explored for their antimicrobial activities against a range of bacteria and fungi. Some of these compounds have shown moderate activity, indicating their potential as leads for developing new antimicrobial agents (J.V.Guna, V.N.Patolia, A.U.Patel, D.M.Purohit, 2009).

Antagonistic Properties

  • Research on piperazine derivatives has also focused on their role as antagonists for various receptors, such as dopamine and serotonin receptors. These studies are crucial for understanding how these compounds can be used to modulate neurological functions and potentially treat related disorders. For instance, conformationally constrained butyrophenones with affinities for multiple dopamine and serotonin receptors have been evaluated as antipsychotic agents, highlighting the versatility of piperazine derivatives in drug development (E. Raviña, I. Casariego, C. Masaguer, et al., 2000).

Antimicrobial Activities

  • The synthesis of piperazine derivatives with sulfonyl groups and their evaluation for antibacterial activities have been reported. For example, certain synthesized compounds exhibited better antibacterial activities, showcasing the potential of these derivatives in developing new antibacterial agents (Wu Qi, 2014).

Anticancer Evaluation

  • The anticancer activity of polyfunctional substituted 1,3-thiazoles, including those with a piperazine substituent, has been explored. Some compounds have shown promising results in in vitro screenings against various cancer cell lines, underscoring the potential of piperazine derivatives in cancer therapy (Kostyantyn Turov, 2020).

Future Directions

Given the wide range of biological activities exhibited by piperazine derivatives, this compound could be a potential candidate for further study, particularly in the context of anti-allergic drug development .

properties

IUPAC Name

1-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-4-(4-fluorophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN6O2S/c19-14-1-5-16(6-2-14)26-18(21-22-23-26)13-24-9-11-25(12-10-24)29(27,28)17-7-3-15(20)4-8-17/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBYGTRNSLCVWGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-((4-fluorophenyl)sulfonyl)piperazine

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